molecular formula C5H10N2O B12579892 Propanamide--acetonitrile (1/1) CAS No. 496918-32-2

Propanamide--acetonitrile (1/1)

Cat. No.: B12579892
CAS No.: 496918-32-2
M. Wt: 114.15 g/mol
InChI Key: TZYWBTZPGJNGKG-UHFFFAOYSA-N
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Description

Propanamide--acetonitrile (1/1) is a molecular complex supplied for research and development purposes. Propanamide derivatives are studied in various scientific fields, including as potential enzyme inhibitors for the urease enzyme, which is a significant therapeutic target for combating infections caused by Helicobacter pylori . Acetonitrile is a common solvent and reactant in organic synthesis and is also investigated for its role in electrocatalytic and thermal catalytic conversion processes into valuable amides . The combination of these two molecules in a 1:1 complex may be of interest in materials science, crystallography, and synthetic chemistry research, particularly for studying molecular interactions in co-crystals or specific solvent-solute behaviors. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

496918-32-2

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

acetonitrile;propanamide

InChI

InChI=1S/C3H7NO.C2H3N/c1-2-3(4)5;1-2-3/h2H2,1H3,(H2,4,5);1H3

InChI Key

TZYWBTZPGJNGKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N.CC#N

Origin of Product

United States

Preparation Methods

Direct Amidation of Propionic Acid with Ammonia

  • Process : Propionic acid is reacted with ammonium hydroxide (ammoniacal liquor) at ambient temperature, followed by heating to 80–210 °C for 0.5–10 hours to promote amidation.
  • Isolation : After reaction, the mixture is cooled, and the crude propanamide is separated.
  • Purification : Under reduced pressure distillation and recrystallization using solvents such as ethanol, methanol, acetone, or mixtures thereof yield high-purity propanamide.
  • Advantages : This method avoids the use of liquefied ammonia, reduces gas evolution, and simplifies product isolation.
  • Yields : Approximately 60.5% mass yield with purity >99% has been reported.
Step Conditions Notes
Mixing Propionic acid (10–99.9%) + ammoniacal liquor (1–28% ammonia) at room temp Stirring ensures homogeneity
Heating 80–210 °C for 0.5–10 h Reaction proceeds to amidation
Cooling 80–180 °C Crude product separation
Purification Vacuum distillation, recrystallization (ethanol, methanol, acetone, etc.) High purity product

Source: CN104987297A patent

Preparation of Propanamide–Acetonitrile (1/1) Complex

The formation of the 1:1 complex between propanamide and acetonitrile can be approached via cocrystallization or solution-based methods, leveraging the solvent properties of acetonitrile and the hydrogen bonding capability of propanamide.

Solution Crystallization Method

  • Procedure : Dissolve equimolar amounts of propanamide and acetonitrile in a suitable solvent or directly use acetonitrile as solvent.
  • Conditions : Slow evaporation or cooling crystallization at controlled temperatures (room temperature to ~50 °C) promotes cocrystal formation.
  • Seeding : Sometimes seeding with pre-formed cocrystals or co-crystal forms can enhance nucleation and purity.
  • Outcome : Formation of well-defined crystals of propanamide–acetonitrile (1/1) complex suitable for structural analysis.

Mechanochemical Synthesis (Grinding)

  • Method : Solid-state grinding of propanamide with acetonitrile (or acetonitrile vapor-assisted grinding) can induce cocrystal formation.
  • Advantages : Solvent-free or minimal solvent use, rapid synthesis, and environmentally friendly.
  • Limitations : Hygroscopic nature of propanamide may affect grinding efficiency; solvent-assisted grinding with acetonitrile can mitigate this.

Vapor-Phase Approach

  • Setup : A horizontal glass reactor with distinct heating and crystal growth zones is used.
  • Process : Propanamide is sublimed or vaporized in the heating zone; nitrogen gas carries vapors to the cooler crystal growth zone where acetonitrile vapor is present.
  • Benefits : Reduces solvent dependency, allows access to metastable phases, and can yield high-purity cocrystals.

Source: Vapor-phase cocrystal synthesis methods

Purification and Characterization

  • Recrystallization : Using solvents such as ethanol, methanol, or mixtures with acetonitrile to purify the complex.
  • Filtration and Drying : Standard filtration followed by drying under controlled temperature (50–60 °C) ensures removal of residual solvents.
  • Analytical Techniques : PXRD (Powder X-ray Diffraction), single-crystal X-ray diffraction, and thermal analysis confirm the stoichiometry and crystal structure.
  • HPLC and Spectroscopy : Used to verify purity and composition.

Summary Table of Preparation Methods

Method Description Conditions Advantages Limitations
Direct Amidation (Propanamide) Propionic acid + ammonium hydroxide, heated 80–210 °C, 0.5–10 h High purity, scalable Requires heating, gas management
Solution Crystallization Dissolve propanamide and acetonitrile, slow evaporation Room temp to 50 °C High-quality crystals Time-consuming
Mechanochemical Grinding Solid-state grinding with/without acetonitrile vapor Ambient conditions Solvent-minimized, fast Hygroscopicity issues
Vapor-Phase Synthesis Sublimation and vapor transport in controlled reactor 40–60 °C growth zone Solvent-free, metastable phases Requires specialized apparatus

Research Findings and Notes

  • The amidation method for propanamide is well-established and provides a reliable precursor for complex formation.
  • Acetonitrile acts both as a reactant and solvent, facilitating cocrystal formation through hydrogen bonding with the amide group.
  • Mechanochemical and vapor-phase methods are emerging as green and efficient alternatives to traditional solution crystallization.
  • The stoichiometric 1:1 complex exhibits distinct thermal and crystallographic properties, confirmed by X-ray diffraction studies.
  • Purification steps are critical to remove unreacted starting materials and solvents, ensuring the stability and reproducibility of the complex.

Chemical Reactions Analysis

Types of Reactions

Propanamide can undergo various chemical reactions, including:

Acetonitrile can participate in:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Critical Analysis of Contradictions

  • Anticonvulsant vs.
  • Hydrogen-Bonding Efficiency : Propanamide’s amide group outperforms ester-based analogues (e.g., dimethylmalonic acid esters) in stabilizing protein conformations, but esters excel in environmental stability .

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